molecular formula C10H16N2O2 B1292569 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1015845-75-6

1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1292569
M. Wt: 196.25 g/mol
InChI Key: DZGHINKQRGJIHM-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to crystallize in the monoclinic system with space group P21/c . These techniques would be essential in analyzing the molecular structure of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . These reactions could be relevant for further functionalization of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, can be studied using techniques like thermo gravimetric analysis and DFT calculations . For example, DFT studies provided insights into the electronic structure and molecular geometry of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . These analyses would be crucial for understanding the properties of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate and predicting its behavior in various environments.

Scientific Research Applications

  • Synthesis and Vibrational Studies of Ionic Liquids

  • Pharmacological Applications of Piperidine Derivatives

  • Enzymatic Activity Promotion by Ionic Liquids

  • Isobutanol Applications

  • Naming Cycloalkanes

  • Conformations of Disubstituted Cyclohexanes

properties

IUPAC Name

2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-12-9(10(13)14)6-8(11-12)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHINKQRGJIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646602
Record name 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

CAS RN

1015845-75-6
Record name 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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